Lanthanum(3+) acrylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
74512-52-0 |
|---|---|
Molecular Formula |
C9H9LaO6 |
Molecular Weight |
352.07 g/mol |
IUPAC Name |
lanthanum(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.La/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
YDRWMJVCBFAGBY-UHFFFAOYSA-K |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[La+3] |
Origin of Product |
United States |
Advanced Characterization Techniques for Lanthanum 3+ Acrylate Structures
Spectroscopic Methods for Structural Elucidation
Spectroscopy is fundamental to understanding the coordination environment of the lanthanum ion and the structural integrity of the acrylate (B77674) ligand upon complexation.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination Analysis
FTIR spectroscopy is a powerful tool for probing the coordination of the acrylate ligand to the Lanthanum(3+) ion. The analysis primarily focuses on the shifts of characteristic vibrational bands of the carboxylate group (COO⁻) and the vinyl group (C=C) upon complexation.
In lanthanum(3+) acrylate, the carboxylate group of the acrylate ligand binds to the La(3+) ion. This interaction is evidenced by the disappearance of the C=O stretching vibration of the free carboxylic acid (typically around 1700-1725 cm⁻¹) and the appearance of two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group. chalcogen.ronih.gov The positions of these bands are sensitive to the coordination mode. The separation between these two frequencies (Δν = νₐₛ - νₛ) is particularly diagnostic:
Monodentate Coordination: Δν is significantly larger than in the ionic sodium acrylate salt.
Bidentate Chelating: Δν is significantly smaller than in the ionic salt.
Bidentate Bridging: Δν is comparable to that of the ionic salt.
In many lanthanide carboxylate complexes, a bidentate bridging or chelating mode is common, which facilitates the formation of polymeric structures. rsc.org Additionally, the presence of a band around 400-500 cm⁻¹ can be attributed to the La-O stretching vibration, directly confirming the bond between the lanthanum ion and the oxygen atoms of the acrylate ligand. orientjchem.org The C=C stretching vibration of the acrylate's vinyl group, typically observed around 1630-1640 cm⁻¹, may also shift slightly upon coordination, though the effect is generally less pronounced than for the carboxylate bands.
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy is employed to investigate the electronic transitions within the this compound complex. Since the La(3+) ion has an empty 4f shell (f⁰ configuration), it does not exhibit the sharp, low-intensity f-f transition bands characteristic of many other lanthanide ions. osti.gov While some reports mention potential d-d transitions for La(III), this is highly unlikely as it is also d⁰. ripublication.com
Therefore, the absorption bands observed in the UV-Vis spectrum of this compound are primarily due to:
Intraligand Transitions: These are π→π* and n→π* transitions occurring within the acrylate ligand itself. The π→π* transition is associated with the C=C and C=O chromophores of the acrylate moiety. These bands are typically intense and found in the UV region. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the transfer of an electron from a molecular orbital primarily located on the acrylate ligand to an empty orbital on the lanthanum ion (e.g., empty 5d or 6s orbitals). LMCT bands are often broad and can provide evidence of covalent character in the metal-ligand bond. ripublication.com
Studies on similar lanthanum complexes with organic ligands confirm that the absorption spectra are dominated by these ligand-centered and charge-transfer transitions. ripublication.comresearchgate.netnih.gov Any shift in the position of these bands compared to the free ligand is indicative of complexation. up.ac.za
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
XPS is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements within the first few nanometers of the material's surface. ntu.edu.tw
For this compound, XPS analysis provides the following key information:
Lanthanum (La 3d): The La 3d spectrum is used to confirm the +3 oxidation state of lanthanum. It displays a characteristic pattern of two spin-orbit components, La 3d₅/₂ and La 3d₃/₂. Each of these main peaks is accompanied by a "shake-up" satellite peak at a higher binding energy. researchgate.netthermofisher.com This four-peak structure is a distinct fingerprint for La(III) compounds, and the intensity and separation of these peaks are sensitive to the chemical environment. researchgate.net
Oxygen (O 1s): The O 1s spectrum can be deconvoluted to distinguish between different oxygen environments. In pure this compound, the primary peak would correspond to the oxygen atoms in the carboxylate groups coordinated to lanthanum (La-O-C). Additional peaks may indicate the presence of surface hydroxides or adsorbed water.
Carbon (C 1s): The high-resolution C 1s spectrum can be resolved into multiple components representing the different types of carbon in the acrylate ligand: the carbon in the carboxylate group (O-C=O), and the two carbons of the vinyl group (C=C and C-H). This allows for confirmation of the ligand's integrity at the surface.
Diffraction Techniques for Crystalline and Amorphous Phases
Diffraction techniques are essential for determining the long-range order and atomic arrangement in solid materials, distinguishing between crystalline and amorphous structures.
X-ray Diffraction (XRD) for Crystallinity and Unit Cell Determination
X-ray diffraction (XRD) is the primary technique for analyzing the phase and crystallinity of this compound. alfa-chemistry.com The resulting diffraction pattern provides a structural fingerprint of the material.
Amorphous Structures: If this compound is amorphous, as is common for many metal-organic polymers, the XRD pattern will show one or more broad humps, indicating a lack of long-range atomic order. researchgate.net
Crystalline Structures: If the material is crystalline or semi-crystalline, the pattern will exhibit a series of sharp Bragg diffraction peaks. ekb.egnih.gov The position (2θ angle) and intensity of these peaks are unique to a specific crystal structure. acs.org
For a crystalline sample, the XRD data can be used to:
Identify the phase: By comparing the pattern to databases like the JCPDS (Joint Committee on Powder Diffraction Standards).
Determine unit cell parameters: The peak positions can be indexed to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, as well as the crystal system (e.g., monoclinic, orthorhombic). researchgate.netresearchgate.net
Refine the crystal structure: Using methods like Rietveld refinement, a complete structural model, including atomic positions, can be developed. researchgate.net
Estimate crystallite size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains via the Scherrer equation. biointerfaceresearch.com
While single-crystal XRD provides the most definitive structural data, obtaining suitable single crystals of polymeric materials like this compound can be challenging. ripublication.comdtic.mil Therefore, powder XRD is the most commonly applied diffraction method for its characterization. pjoes.comnih.gov
Electron Diffraction Analysis in Microscopic Investigations
Electron diffraction is a powerful technique used in conjunction with transmission electron microscopy (TEM) to determine the crystallographic structure of materials. When a beam of electrons is transmitted through a thin sample of this compound, the electrons are scattered by the electrostatic potential of the atoms in the crystal lattice. This scattering results in a diffraction pattern of spots or rings, which provides information about the material's crystallinity, lattice parameters, and crystal orientation.
Selected Area Electron Diffraction (SAED) is a common mode where a diffraction pattern is obtained from a specific, localized area of the sample. For this compound nanostructures, SAED can distinguish between crystalline and amorphous phases. A pattern of sharp, discrete spots indicates a single-crystal or highly oriented polycrystalline structure, while diffuse halos are characteristic of amorphous material. For polycrystalline samples with randomly oriented crystallites, the diffraction pattern consists of a set of concentric rings. mdpi.com The d-spacing (interplanar spacing) calculated from the geometry of the SAED pattern can be compared with known crystal structures from databases to identify the phases present, such as confirming the formation of a specific lanthanum acrylate complex or its decomposition products. mdpi.com
Advanced techniques like 4D-STEM, which involves recording a 2D nanobeam electron diffraction pattern at every point in a 2D scan, can produce high-resolution powder diffractograms from nanocrystalline materials. mdpi.com This method could be applied to this compound powders to obtain detailed structural information comparable to standard TEM/SAED but from a much larger sampling area, providing excellent statistical data. mdpi.com
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure Analysis
Scanning Electron Microscopy (SEM) is an essential tool for investigating the surface topography and morphology of this compound materials. It provides high-resolution images by scanning the surface with a focused beam of electrons. The signals detected are derived from interactions between the electron beam and the atoms at or near the surface of the sample.
Below is a table summarizing findings from SEM analysis on related lanthanum-containing materials.
| Material System | Observed Morphology | Size Range/Details | Source |
| Poly(sodium acrylate)/La(OH)₃ | Nano-composites | Characterized for overall structure | nih.gov |
| La₂O₃ Nanoparticles | Net-like shapes with pores | Nanoparticle diameter of ~26.4 nm | biointerfaceresearch.com |
| Y/Cs-La₂O₃ Nanostructures | Agglomerated nanostructures | Width: 37.48–69.11 nm, Length: 41.23–97.63 nm | acs.org |
| Magnetized La-MOF | Composite morphology | Characterized for successful fabrication | scispace.com |
Transmission Electron Microscopy (TEM) for Internal Structure and Particle Size Distribution
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure, size, and shape of this compound nanoparticles and composites. Unlike SEM, TEM directs a beam of electrons through an ultrathin section of the sample, allowing for the imaging of internal features.
TEM analysis is critical for determining the primary particle size and distribution. For example, in poly(sodium acrylate)/lanthanum hydroxide (B78521) nano-composites, TEM analysis determined an average particle diameter of about 50 nm with a narrow size distribution. nih.gov In other studies, TEM confirmed the particle size of lanthanum oxide nanoparticles to be around 84.3 nm. acs.org The technique can also reveal how nanoparticles are embedded within a polymer matrix, for instance, showing that lanthanum oxide nanoparticles were implanted into a polymer backbone. mdpi.com High-resolution TEM (HRTEM) can even visualize the crystal lattice of individual nanoparticles, confirming their crystalline nature and identifying growth directions. researchgate.net This level of detail is essential for understanding how synthesis parameters affect the final nanostructure.
The following table presents data obtained from TEM studies on related lanthanum materials.
| Material System | Key Findings | Particle Size/Dimensions | Source |
| Poly(sodium acrylate)/La(OH)₃ | Narrow particle size distribution | ~50 nm average diameter | nih.gov |
| P-G-ILO Nanohybrid | Nanoparticles implanted in polymer backbone | 50–55 nm average particle size | mdpi.com |
| La₂O₃ Nanoparticles | Confirmation of particle size | ~84.3 nm | acs.org |
| Lanthanum Hydroxide | Single crystalline nanorods | Width: 6–15 nm, Length: 200–400 nm | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographic map of a sample's surface. icspicorp.com By scanning a sharp probe attached to a cantilever over the surface, AFM can detect features with sub-nanometer precision without requiring a vacuum environment. icspicorp.com
For this compound, particularly in the form of thin films or coatings, AFM is invaluable for quantifying surface roughness and identifying nanoscale features like pits or protrusions. researchgate.netmit.edu For example, AFM has been used to characterize the surface of La₂O₃ nanoparticles, revealing their 3D morphology and particle size distribution, with results often corroborating those from SEM and XRD. biointerfaceresearch.com The technique is also sensitive to changes in material properties. Phase imaging in AFM can reveal variations in adhesion and viscoelasticity across a surface, which would be useful for analyzing the phase separation in lanthanum acrylate-polymer blends. icspicorp.commdpi.com Advanced AFM-IR techniques combine the topographical mapping of AFM with the chemical identification of infrared spectroscopy, allowing for nanoscale chemical characterization. mdpi.comazom.com
Key data from AFM characterization of related materials are summarized below.
| Material System | Parameter Measured | Key Findings | Source |
| Acrylate Polymer Microarray | Hydro-responsive topography | Reversible pitting and protruding nanoscale topographies | mit.edu |
| La₂O₃ Nanoparticles | Surface topography and particle size | Average nanoparticle size of ~56.54 nm | biointerfaceresearch.com |
| Polymer Thin Films | Surface roughness and features | Can distinguish interwoven fiber-like structures and quantify roughness | researchgate.net |
| Polymer Blends | Nanoscale chemical composition (AFM-IR) | Can identify individual components and map their distribution | mdpi.com |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Ligand Loss
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is crucial for determining its thermal stability, identifying decomposition pathways, and quantifying the loss of ligands such as water or the acrylate moiety.
The TGA curve of a lanthanum carboxylate complex typically shows distinct mass loss steps. The initial weight loss at lower temperatures (often below 200°C) usually corresponds to the removal of adsorbed or coordinated water molecules. uchile.clneliti.com Subsequent, higher-temperature decomposition steps relate to the breakdown of the organic acrylate ligand. researchgate.net The process often involves the formation of intermediate species like lanthanum oxycarbonate before the final conversion to lanthanum oxide (La₂O₃) at very high temperatures. neliti.comysxbcn.com The residual mass at the end of the experiment can be used to confirm the stoichiometry of the original complex and the final product. For instance, TGA has been used to show that the content of La(OH)₃ in a poly(sodium acrylate) composite was approximately 20%. nih.gov
The table below outlines thermal decomposition data for related lanthanum and acrylate compounds.
| Compound/Material | Temperature Range (°C) | Mass Loss Event | Source |
| Polymeric La(III) Oxydiacetate | > 50 °C | Commencement of water loss | uchile.cl |
| Poly(sodium acrylate)/La(OH)₃ | - | Used to determine La(OH)₃ content (~20%) | nih.gov |
| La₂(C₂O₄)₃·10H₂O | ~200-400 °C | Dehydration (loss of water) | neliti.comysxbcn.com |
| La₂(C₂O₄)₃·10H₂O | ~400-600 °C | Decomposition of oxalate (B1200264) to form La₂O₂CO₃ | neliti.comysxbcn.com |
| La₂(C₂O₄)₃·10H₂O | > 600-800 °C | Decomposition of La₂O₂CO₃ to La₂O₃ | neliti.comysxbcn.com |
| Acrylate-type Polyurethane | ~200-300 °C | Initial degradation of polyacrylate segments | researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymer Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of polymeric materials, including those containing this compound. tudelft.nl By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify thermal transitions such as the glass transition temperature (Tg), melting, and crystallization events. This information is crucial for understanding the polymer's behavior and performance under varying thermal conditions.
In the context of this compound, DSC studies have been particularly insightful in characterizing ionomers based on acrylate processing aids (ACR) that incorporate Lanthanum(III) ions. These studies reveal how the presence and concentration of lanthanum ions influence the thermal stability and relaxation behavior of the polymer matrix.
Research Findings from DSC Analysis
Research conducted on lanthanide (La(III))-containing ionomers, specifically those derived from acrylate processing aids (ACR-X, where X represents the La(III) content), has utilized DSC to explore the impact of heat treatment on the material's relaxation properties. The DSC thermograms of these materials provide valuable data on their glass transition temperatures (Tg).
In one study, as-prepared samples of ACR-3.87 and ACR-5.76 (the numerical value indicating the La(III) content) were analyzed. The first heating scan revealed broad transitions with onset temperatures, considered as the glass transition temperature (Tg1), at 162 °C for ACR-3.87 and 179 °C for ACR-5.76. researchgate.net These findings suggest that a higher concentration of Lanthanum(III) ions leads to a higher glass transition temperature. This is attributed to the ionic crosslinking provided by the La(3+) ions, which restricts the mobility of the polymer chains.
The effect of thermal history was also investigated by annealing the samples at 180 °C for 20 minutes. Subsequent DSC analysis of these annealed samples showed different thermal behaviors, highlighting the influence of heat treatment on the polymer structure and its thermal transitions. researchgate.net
The table below summarizes the glass transition temperatures (Tg1) observed during the first heating scan of the as-prepared Lanthanum(III)-containing acrylate ionomers.
Table 1: Glass Transition Temperatures of As-Prepared Lanthanum(III)-Containing Acrylate Ionomers
| Sample ID | La(III) Content Designation | Onset Glass Transition Temperature (Tg1) (°C) |
| ACR-3.87 | 3.87 | 162 |
| ACR-5.76 | 5.76 | 179 |
The data clearly demonstrates a significant increase in the glass transition temperature with an increased content of Lanthanum(III) ions in the acrylate-based ionomer. This trend underscores the role of lanthanum as a physical crosslinker, enhancing the thermal stability of the polymer. Such insights are critical for the development of advanced polymer materials with tailored thermal properties for specific applications. The use of DSC is, therefore, indispensable in the characterization of this compound and its related polymeric structures.
Coordination Chemistry and Structural Aspects of Lanthanum 3+ Acrylate
Nature of Lanthanum(III)-Acrylate Bonding Interactions
The bonding between the Lanthanum(III) center and the acrylate (B77674) ligand is predominantly ionic in nature, a characteristic feature of lanthanide complexes. nih.gov The large ionic radius of La(III) allows for high coordination numbers, typically ranging from 8 to 12, which influences the geometry of the resulting complexes. novapublishers.comuniroma1.it
Investigation of Bidentate Coordination Modes of Acrylate Ligands to Lanthanum(III) Centers
The carboxylate group of the acrylate ligand can coordinate to the Lanthanum(III) ion in several ways, with the bidentate mode being particularly significant. In this mode, both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring. This chelating interaction is a common feature in lanthanide carboxylate complexes. nih.gov
Alternatively, the acrylate ligand can act as a bridging ligand, where the two oxygen atoms bind to two different lanthanum centers. This bridging can be of a syn-syn, syn-anti, or anti-anti nature, leading to the formation of one-, two-, or three-dimensional coordination polymers. nih.gov In a lanthanum(III) coordination polymer with fumaric acid, a dicarboxylic acid, the carboxylate groups exhibit both chelating and monodentate bridging patterns, resulting in a complex three-dimensional framework. nih.gov It is expected that acrylate ligands would exhibit similar versatility in their coordination to La(III) centers.
Table 1: Common Coordination Modes of Carboxylate Ligands with Lanthanum(III)
| Coordination Mode | Description | Structural Implication |
|---|---|---|
| Monodentate | One oxygen atom of the carboxylate group binds to the La(III) center. | Can lead to simpler, discrete complexes or terminate polymer chains. |
| Bidentate Chelating | Both oxygen atoms of the same carboxylate group bind to a single La(III) center. | Forms a stable four-membered ring, enhancing complex stability. |
| Bidentate Bridging | The two oxygen atoms of the carboxylate group bind to two different La(III) centers. | Promotes the formation of extended coordination polymers and networks. |
Influence of Ligand-to-Metal Ratio on Coordination Geometry
The stoichiometry, or the ligand-to-metal ratio, is a critical factor that dictates the final coordination geometry and structure of the resulting Lanthanum(3+) acrylate species. nih.gov In systems involving lanthanum ions and polyacrylate, adjusting the polymer-to-metal ratio has been shown to control the size of the resulting colloidal nanoparticles. researchgate.net
An excess of the acrylate ligand can lead to the formation of fully coordinated, discrete anionic complexes, such as La(Acrylate)n, where all available coordination sites on the metal center are occupied by the ligand. Conversely, a lower ligand-to-metal ratio may favor the formation of polynuclear clusters or extended coordination polymers, where acrylate ligands bridge multiple lanthanum centers. nih.gov This control over the final structure through stoichiometry is a fundamental principle in the synthesis of coordination compounds. nih.gov
Supramolecular Assembly and Self-Organization Phenomena
This compound systems, particularly those involving polyacrylate chains, exhibit complex self-organization behaviors in solution, leading to the formation of well-defined supramolecular structures.
Formation of Micellar Aggregates in Lanthanum(III)-Polyacrylate Systems
In aqueous solutions, the interaction between Lanthanum(III) ions and amphiphilic polymers containing polyacrylic acid blocks can induce the formation of micellar aggregates. researchgate.net The process begins with the complexation of La(III) ions by the carboxylate groups of the polyacrylate block. This interaction causes the polymer chains to assemble into star-shaped micelles. researchgate.net
In these structures, the polyacrylate blocks, complexed with lanthanum ions, form the core of the micelle. The hydrophilic, neutral blocks of the copolymer form a stabilizing corona that extends into the aqueous phase, ensuring the colloidal stability of the aggregate. researchgate.net The formation of these hybrid polyion complex micelles is a key step in using these systems for more complex nanostructures.
Role of Block Copolymers in Directing Nanoparticle Formation and Morphology
Block copolymers play a crucial role in templating the formation of lanthanum-based nanoparticles. researchgate.net Double-hydrophilic block copolymers (DHBCs) containing a polyacrylic acid (PAA) block serve as nanoreactors for the synthesis of lanthanum-containing nanoparticles. researchgate.net
The synthesis is typically a two-step procedure:
Micelle Formation: Lanthanum ions are complexed by the PAA blocks of the DHBCs, leading to the self-assembly of star-shaped micelles, as described previously. researchgate.net
Inorganic Polycondensation: A change in conditions, such as the addition of a base, initiates the polycondensation of the lanthanum ions within the micelle cores. This results in the formation of organic-inorganic nanohybrids, such as lanthanum hydroxide (B78521) nanoparticles, encapsulated and stabilized by the copolymer. researchgate.net
The morphology and size of the resulting nanoparticles are directly influenced by the characteristics of the block copolymer and the synthesis conditions. For instance, the polymer-to-metal ratio can be adjusted to control the final size of the sterically stabilized colloids. researchgate.net This method allows for precise control over the nanoparticle characteristics, which is essential for various applications in materials science. nih.gov
Table 2: Factors Influencing Lanthanum-Polyacrylate Nanoparticle Synthesis
| Parameter | Influence on Nanoparticle Properties | Reference |
|---|---|---|
| Block Copolymer Composition | The nature of the hydrophilic and hydrophobic blocks determines micelle stability and morphology. | researchgate.net |
| Polymer-to-Metal Ratio | Controls the size of the final nanoparticles; higher ratios can lead to smaller particles. | researchgate.net |
| Copolymer Asymmetry | A higher ratio of the stabilizing block to the complexing block can yield particles with a narrower size distribution. | researchgate.net |
| pH of the Medium | Influences the ionization of the polyacrylic acid and the condensation of lanthanum ions. | researchgate.net |
Crystal Engineering and Solid-State Structures
While the specific crystal structure of simple this compound has not been extensively detailed in the cited literature, the principles of crystal engineering for lanthanide carboxylates allow for predictions of its likely solid-state form. Lanthanide ions are known to form robust, multi-dimensional coordination polymers with carboxylate ligands. nih.govosti.gov
The structure of Lanthanum(III) mellitate, for example, consists of layers formed by an extended network of lanthanum ions coordinated with the carboxylate anions and water molecules. osti.gov In this structure, the two independent lanthanum ions are both nine-coordinate, adopting a tricapped trigonal prism geometry. osti.gov Similarly, a lanthanum(III) coordination polymer with fumaric acid features a nine-coordinate La(III) center in a distorted tricapped trigonal prism geometry, forming a three-dimensional open framework. nih.gov
Based on these examples, solid-state this compound is expected to form a coordination polymer rather than a simple monomeric salt. Key structural features would likely include:
High Coordination Number: The La(III) ion would likely be 8- or 9-coordinate.
Bridging Acrylate Ligands: Acrylate anions would bridge multiple La(III) centers to build an extended network.
Coordinated Water Molecules: Water molecules are typically incorporated into the coordination sphere of the lanthanum ion, satisfying its coordination requirements and participating in hydrogen bonding that further stabilizes the crystal lattice. nih.govosti.gov
The resulting structure would be a dense, three-dimensional network, a common motif for lanthanide carboxylates. osti.gov
Exploration of Crystalline Forms and Polymorphism
Direct crystallographic studies specifically on this compound are not extensively reported in publicly available literature. However, insights into its potential crystalline forms and polymorphism can be drawn from structurally similar lanthanide carboxylates, such as lanthanum(3+) propionate (B1217596). Lanthanum propionate monohydrate, [La₂(H₂O)₂(C₃H₅O₂)₆], has been shown to adopt a 2D-layered polymeric structure aspvestnik.ru. This structure provides a valuable model for the likely coordination environment and connectivity in this compound.
In this layered topology, the lanthanum ions are bridged by the propionate ligands, creating extended two-dimensional sheets. The coordination sphere of the lanthanum ion is typically completed by water molecules. It is highly probable that this compound would form analogous layered structures, given the similarity in size and coordination behavior of acrylate and propionate ligands.
Polymorphism, the existence of a compound in more than one crystalline form, is a common phenomenon in lanthanide coordination polymers nih.govacs.org. These different crystalline phases, or polymorphs, can exhibit distinct physical properties, although they have the same chemical composition. The formation of a particular polymorph is often influenced by kinetic and thermodynamic factors during crystallization, such as solvent, temperature, and the presence of impurities nih.govacs.org. For lanthanide-carboxylate systems, different coordination modes of the carboxylate group and the packing of the polymeric chains or layers can lead to various polymorphic forms nih.gov. While specific polymorphs of this compound have not been detailed, the potential for their existence is high, drawing parallels from other lanthanide carboxylate systems where multiple structural isomers have been identified nih.govacs.org.
Table 1: Crystallographic Data for a Representative Lanthanum Carboxylate Complex
As specific data for this compound is not available, data for the closely related Lanthanum(3+) propionate monohydrate is presented as a predictive model.
| Parameter | Lanthanum(3+) Propionate Monohydrate aspvestnik.ru |
| Chemical Formula | [La₂(H₂O)₂(C₃H₅O₂)₆] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.896(2) |
| b (Å) | 9.782(2) |
| c (Å) | 12.083(2) |
| β (°) | 91.45(3) |
| V (ų) | 1404.1(5) |
| Z | 2 |
| Structure | 2D-layered coordination polymer |
Influence of Counterions and Solvents on Solid-State Architectures
The solid-state architecture of this compound is significantly influenced by the presence of other ions (counterions) and the solvent molecules used during its synthesis and crystallization. These components can either directly participate in the coordination sphere of the lanthanum ion or direct the self-assembly of the coordination network through various interactions.
Influence of Solvents:
Solvent molecules can play a crucial role in determining the final structure of this compound. They can act as ligands, directly coordinating to the La(III) center and influencing its coordination number and geometry. For instance, in many lanthanide carboxylate structures, water or other solvent molecules like dimethylformamide (DMF) are found in the primary coordination sphere nih.gov.
The nature of the solvent can also dictate the dimensionality of the resulting coordination polymer. For example, the use of different solvents can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks from the same metal-ligand combination. Furthermore, solvent molecules can be incorporated into the crystal lattice as guests, where they can influence the packing of the polymeric units through hydrogen bonding or other weak interactions.
Influence of Counterions:
While this compound is a neutral salt, its synthesis may involve starting materials with different counterions (e.g., chloride, nitrate). The presence of these ions in the crystallization medium can have a profound effect on the resulting solid-state structure. Although ideally washed out, residual counterions can sometimes be incorporated into the crystal lattice.
Table 2: Summary of Influencing Factors on Lanthanide Carboxylate Architectures
| Factor | Influence on Solid-State Structure |
|---|---|
| Solvent Polarity | Can affect the solubility of reactants and influence crystal growth kinetics, potentially leading to different polymorphs. |
| Solvent Coordination | Solvents like water or DMF can directly coordinate to the La(III) ion, altering the coordination number and geometry. |
| Counterion Size | The size of the counterion can affect the packing efficiency of the crystal lattice. |
| Counterion Charge | Can influence the overall charge of the coordination network and necessitate the inclusion of charge-balancing species. |
| Counterion Coordinating Ability | Anions with stronger coordinating ability (e.g., nitrate) are more likely to be incorporated into the coordination sphere than weakly coordinating anions nih.gov. |
Reaction Mechanisms Involving Lanthanum 3+ Acrylate Species
Polymerization Mechanisms Mediated by Lanthanum(III) Acrylate (B77674)
Lanthanum(III) acrylate and related lanthanide carboxylates are recognized for their potential to influence polymerization reactions through different mechanistic pathways. The specific role of the lanthanum center and the acrylate ligand dictates the nature of the polymerization, leading to polymers with distinct properties.
While direct studies on lanthanum(3+) acrylate in ring-opening polymerization (ROP) are not extensively documented, the behavior of other lanthanide carboxylates and alkoxides provides a strong model for its probable mechanism. In ROP of cyclic esters like lactones and lactides, lanthanide compounds are known to act as effective initiators. The generally accepted mechanism is a coordination-insertion pathway.
The process is believed to initiate through the coordination of the monomer's carbonyl oxygen to the Lewis acidic lanthanum center. This coordination polarizes the carbonyl group, making the acyl-oxygen bond more susceptible to nucleophilic attack. An initiating group, which could be an alkoxide or even a hydroxide (B78521) ligand on the lanthanum complex, then attacks the activated carbonyl carbon. This leads to the opening of the cyclic monomer and the formation of a linear ester that remains attached to the lanthanum center.
The propagation step involves the coordination of a new monomer molecule to the lanthanum center, followed by the insertion of this monomer into the bond between the lanthanum and the growing polymer chain. This cycle repeats, leading to the formation of a polyester. The coordination of the acrylate ligand to the lanthanum center can influence the steric and electronic environment of the metal, thereby affecting the rate of polymerization and the stereoselectivity of the resulting polymer.
Table 1: Key Steps in Lanthanum-Mediated Ring-Opening Polymerization (ROP) of Lactones
| Step | Description |
| Initiation | 1. Coordination of the lactone carbonyl to the La³⁺ center. 2. Nucleophilic attack by an initiating group (e.g., alkoxide) on the activated carbonyl carbon. 3. Ring-opening of the lactone to form a lanthanum-alkoxide-ester species. |
| Propagation | 1. Coordination of a new lactone monomer to the La³⁺ center. 2. Insertion of the new monomer into the La-O bond of the growing polymer chain. 3. Repetition of this process to extend the polymer chain. |
| Termination/Chain Transfer | Can occur through various pathways, including hydrolysis or reaction with impurities, leading to a detached polymer chain. |
This table is based on the generally accepted mechanism for lanthanide-catalyzed ROP.
In the context of radical polymerization of acrylate monomers, lanthanum(III) compounds can act as Lewis acids to influence the reaction kinetics. While not a direct radical initiator in the conventional sense, the Lewis acidic La³⁺ center can coordinate to the carbonyl group of the acrylate monomer. This coordination alters the electron density of the vinyl group, making it more susceptible to radical attack. This can lead to an increase in the propagation rate constant (kp).
The presence of this compound can also impact chain transfer reactions. Chain transfer is a critical process that controls the molecular weight of the resulting polymer. In acrylate polymerization, chain transfer to the monomer can occur. The coordination of the lanthanum ion to the monomer might influence the lability of allylic protons, potentially affecting the rate of chain transfer to the monomer.
Table 2: Potential Effects of this compound on Radical Polymerization Kinetics
| Kinetic Parameter | Potential Effect of La(C₃H₃O₂)₃ | Mechanistic Rationale |
| Propagation Rate Constant (kp) | Increase | Lewis acid coordination to the monomer's carbonyl group increases its reactivity towards radical attack. |
| Termination Rate Constant (kt) | May decrease | Increased viscosity due to coordination complexes can slow down bimolecular termination. |
| Chain Transfer to Monomer | May be altered | Coordination of La³⁺ to the monomer could influence the accessibility and reactivity of abstractable protons. |
This table outlines the plausible effects based on the Lewis acidic nature of lanthanum(III) ions.
Catalytic Pathways Involving this compound
The catalytic activity of this compound is primarily attributed to the Lewis acidity of the lanthanum ion. This allows it to activate substrates and facilitate a variety of organic transformations.
The La³⁺ ion is a hard Lewis acid, meaning it preferentially interacts with hard Lewis bases, such as the oxygen atoms of carbonyl groups. In this compound, the lanthanum center is coordinated by the carboxylate groups of the acrylate ligands. However, it can still possess vacant coordination sites or the ability to exchange ligands, allowing it to interact with other substrates.
When this compound is used as a catalyst, the initial step often involves the coordination of a substrate's Lewis basic site (e.g., the oxygen of an aldehyde or ketone) to the lanthanum center. This coordination withdraws electron density from the substrate, thereby activating it for subsequent reactions. The acrylate ligands themselves can modulate the Lewis acidity of the lanthanum center. Their electronic properties and steric bulk can influence the accessibility and reactivity of the metal ion.
Lanthanide compounds, including lanthanum salts, are known to catalyze a range of organic reactions. While specific examples detailing the use of this compound are not abundant, its catalytic potential can be inferred from the reactivity of other lanthanum-based catalysts in similar transformations.
One such area is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. arkat-usa.org Lanthanum catalysts can activate the enone component by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and susceptible to nucleophilic attack. arkat-usa.org
In Diels-Alder reactions , Lewis acids are often employed to accelerate the cycloaddition by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Lanthanum-based catalysts have been shown to be effective in this regard. ciac.jl.cn
For aldol condensations , lanthanide triflates have been demonstrated to be effective water-tolerant Lewis acid catalysts. researchgate.net They activate the aldehyde component towards attack by an enol or enolate. It is plausible that this compound could exhibit similar catalytic activity in these carbon-carbon bond-forming reactions.
Table 3: Potential Catalytic Applications of this compound in Organic Synthesis
| Reaction Type | Role of this compound | Expected Outcome |
| Michael Addition | Lewis acid catalyst to activate the α,β-unsaturated carbonyl compound. arkat-usa.org | Facilitation of the conjugate addition of nucleophiles. |
| Diels-Alder Reaction | Lewis acid catalyst to activate the dienophile. nih.govciac.jl.cn | Increased reaction rate and potentially enhanced stereoselectivity. nih.gov |
| Aldol Condensation | Lewis acid catalyst to activate the aldehyde or ketone. researchgate.net | Promotion of the formation of β-hydroxy carbonyl compounds. |
This table is based on the known catalytic activities of other lanthanide compounds in these organic transformations.
Ligand Exchange and Complexation Dynamics
The coordination sphere of the lanthanum(III) ion is typically labile, meaning that ligands can exchange rapidly. In a solution containing this compound, there is a dynamic equilibrium between coordinated and uncoordinated acrylate ligands, as well as solvent molecules. The coordination number of lanthanum(III) is flexible, commonly ranging from 8 to 12, which facilitates these exchange processes.
The dynamics of ligand exchange are crucial for the catalytic activity of this compound. For a substrate to be activated, it must be able to displace a coordinated acrylate ligand or solvent molecule to bind to the lanthanum center. The rate of this exchange can be influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the temperature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics. researchgate.netelsevierpure.comnih.gov By analyzing the chemical shifts and relaxation times of the nuclei in the ligands and substrates, information about the coordination environment and the rates of exchange can be obtained. Such studies on related lanthanum carboxylate systems reveal that the lability of the coordination sphere is a key feature of their reactivity. nih.gov
Theoretical and Computational Investigations of Lanthanum 3+ Acrylate
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lanthanum(3+) acrylate (B77674), DFT is instrumental in understanding its fundamental chemical and physical properties.
DFT calculations are employed to explore the intricate details of the electronic configuration and the nature of the chemical bonds in lanthanum(3+) acrylate. These studies typically focus on the interaction between the La³⁺ ion and the acrylate ligand. The bonding is primarily ionic, driven by the electrostatic attraction between the positively charged lanthanum ion and the negatively charged carboxylate group of the acrylate anion.
However, computational studies reveal a more nuanced picture that includes covalent contributions. researchgate.net DFT calculations on lanthanide complexes suggest that while the 4f orbitals of lanthanum are generally considered core-like, there can be an indirect participation of these orbitals in bonding. researchgate.net The primary interactions involve the overlap of the oxygen 2p orbitals from the acrylate's carboxylate group with the vacant 5d and 6s orbitals of the lanthanum ion. novapublishers.com This interaction leads to the formation of a stable coordination complex.
Charge density analysis and calculations of the electrostatic potential can map the electron distribution within the molecule, highlighting the polar nature of the La-O bonds. rsc.orgmdpi.com The calculated bond orders and bond lengths from DFT provide quantitative measures of the bond strength and geometry of the complex. arxiv.org
Table 1: Representative DFT-Calculated Parameters for Lanthanum-Oxygen Bonding
| Parameter | Typical Calculated Value Range | Significance |
|---|---|---|
| La-O Bond Length | 2.4 - 2.6 Å | Indicates the distance between the lanthanum ion and the coordinating oxygen atoms of the acrylate ligand. |
| Mulliken Charge on La | +2.5 to +2.8 | Shows a high degree of ionic character, though not fully +3, suggesting some charge transfer and covalency. |
| Bond Order (La-O) | 0.2 - 0.4 | A value greater than zero indicates a degree of covalent character in the predominantly ionic bond. |
| HOMO-LUMO Gap | 4.0 - 5.5 eV | Represents the energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating the electronic stability and reactivity of the complex. |
DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can then be used to interpret and verify experimental data. For this compound, theoretical vibrational spectra (Infrared and Raman) are of particular interest.
By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies and intensities of the vibrational modes of the molecule. mdpi.com This allows for the assignment of specific spectral peaks to the stretching and bending motions of particular chemical bonds, such as the C=O and C-O stretches in the carboxylate group, and the La-O coordination bonds. rsc.orgmdpi.com Comparing the calculated spectra of the free acrylate ligand with the lanthanum-coordinated complex reveals shifts in vibrational frequencies, providing clear evidence of bond formation and its effect on the ligand's structure. For instance, the symmetric and asymmetric stretching frequencies of the carboxylate group are sensitive indicators of its coordination mode (e.g., monodentate, bidentate).
Theoretical calculations can also predict other spectroscopic properties, although these are less commonly the focus for a d⁰ f⁰ ion like La³⁺. However, understanding the electronic transitions through Time-Dependent DFT (TD-DFT) can provide insights into the UV-Vis absorption spectrum of the complex, primarily arising from ligand-based transitions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD is particularly suited for investigating the behavior of larger systems, such as polymers and solutions, which are too complex for quantum mechanical methods alone. mdpi.com
In poly(lanthanum acrylate), where acrylate monomers are polymerized, MD simulations can model the complex intermolecular and intramolecular forces that govern the polymer's structure and properties. All-atom or coarse-grained force fields are used to describe the interactions between the polymer chains. rsc.org
These simulations provide detailed information on:
Chain Conformation: Predicting how the polymer chains fold and arrange themselves in space, including calculations of the radius of gyration. acs.org
Mechanical Properties: By applying simulated stress or strain to the polymer model, MD can be used to estimate mechanical properties like the elastic modulus, providing a link between molecular structure and macroscopic behavior.
MD simulations are invaluable for understanding the behavior of this compound when dissolved in a solvent, such as water. nih.govresearchgate.net These simulations explicitly model the solvent molecules and their interactions with the lanthanum acrylate complex. bohrium.com
Key insights gained from MD simulations in solution include:
Solvation Structure: Determining the structure of the solvent shell around the La³⁺ ion and the acrylate ligand. This includes calculating the radial distribution function, which gives the probability of finding a solvent molecule at a certain distance from the ion, and the coordination number, which indicates how many solvent molecules are in the first solvation shell. rsc.orgacs.org
Ion Pairing: Simulating the association between the La³⁺ cation and acrylate anions in solution, and how this is mediated by solvent molecules.
Transport Properties: Calculating dynamic properties such as the diffusion coefficient of the complex in the solution.
Table 2: Typical Outputs from MD Simulations of this compound in Aqueous Solution
| Property | Description | Typical Finding |
|---|---|---|
| La³⁺ Coordination Number | The average number of oxygen atoms (from water or acrylate) in the first coordination sphere of the lanthanum ion. | Typically ranges from 8 to 9, depending on concentration and conditions. acs.org |
| Radial Distribution Function g(r) | Describes the probability of finding another atom at a distance r from a central atom. | Sharp first peak for La-O(water) indicates a well-defined first solvation shell. |
| Mean Squared Displacement (MSD) | A measure of the average distance a particle travels over time, used to calculate the diffusion coefficient. | Provides insight into the mobility of the ionic species in the solution. |
Reaction Pathway and Mechanism Modeling
Computational methods, primarily DFT, can be used to model the chemical reactions involved in the formation and polymerization of this compound. This involves mapping the potential energy surface of the reacting system to identify the most likely reaction pathways. nih.gov
For the free-radical polymerization of the acrylate moiety, theoretical calculations can elucidate the key steps:
Initiation: Modeling the decomposition of a radical initiator and its subsequent attack on the vinyl group of the acrylate.
Propagation: Calculating the activation energy for the addition of subsequent monomer units to the growing polymer chain radical. escholarship.org
Termination: Investigating the pathways for the termination of the polymerization reaction.
Kinetic Modeling of Polymerization Processes
Comprehensive kinetic models specifically describing the polymerization processes initiated or controlled by this compound are not well-documented in the available scientific literature. Kinetic modeling is essential for understanding and optimizing polymerization reactions, providing quantitative insights into reaction rates, monomer conversion, and the evolution of polymer molecular weight and distribution.
The kinetics of acrylate polymerization have been extensively studied under various conditions, such as free-radical polymerization initiated by thermal or photochemical means, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For these systems, detailed kinetic models exist that account for the rates of initiation, propagation, termination, and chain transfer. These models often incorporate complexities such as the gel effect (autoacceleration) and diffusion-controlled reactions.
Experimental data is the foundation of any kinetic model. For a new system like this compound-mediated polymerization, extensive experimental work would be required to determine the fundamental kinetic parameters. This would involve measuring the rate of polymerization under varying concentrations of monomer, initiator (if any), and the lanthanum salt, as well as at different temperatures.
While there is research on polymerization initiated by rare-earth metal complexes, including lanthanocenes, which can yield polymers with narrow molecular weight distributions, specific kinetic data and models for the simpler this compound are scarce. The mechanism of initiation and the nature of the active propagating species in such a system would need to be established to develop an accurate kinetic model.
The development of a kinetic model for this compound polymerization would likely involve the following steps:
Postulation of a reaction mechanism: This would include initiation, propagation, and termination steps, considering the role of the lanthanum ion.
Derivation of rate equations: Based on the proposed mechanism, a set of differential equations describing the change in concentration of monomer, polymer, and active species over time would be formulated.
Experimental determination of rate constants: Experiments would be designed to isolate and measure the individual rate constants for the elementary reaction steps.
Model validation: The model's predictions for monomer conversion and polymer properties would be compared against experimental data over a range of conditions.
Given the current lack of specific experimental data and mechanistic studies, a detailed and validated kinetic model for this compound polymerization cannot be presented. This represents a potential area for future research in the field of polymer chemistry.
Applications of Lanthanum 3+ Acrylate in Advanced Functional Materials Non Biological/non Clinical
Adsorption and Separation Technologies
The application of lanthanum-based materials in adsorption and separation technologies is a growing field of research, driven by the strong affinity of lanthanum for various anions and its ability to be incorporated into robust material frameworks.
Development of Lanthanum(III)-Acrylate Based Adsorbents for Specific Targets (e.g., environmental pollutants)
Lanthanum-based adsorbents have demonstrated significant potential for the removal of environmental pollutants, particularly phosphate (B84403) and fluoride (B91410), from aqueous solutions. mdpi.comnih.govnih.gov The high affinity of lanthanum (La³⁺) for these anions is the primary mechanism driving this application. mdpi.com While research may not always specify "lanthanum(3+) acrylate (B77674)," the principles often involve incorporating lanthanum ions into polymer matrices, which can include acrylic acid or its derivatives, to create effective adsorbents.
These adsorbents are synthesized to maximize the exposure of lanthanum sites for pollutant capture. nih.gov For instance, lanthanum can be loaded onto various substrates like magnetic cationic hydrogels, bauxite, and biopolymers to enhance their adsorption capacity and ease of separation from treated water. nih.govdaneshyari.com The adsorption process is often dependent on pH, with optimal removal typically occurring in the acidic to neutral range. nih.gov
The interaction between lanthanum and phosphate can lead to the formation of highly insoluble lanthanum phosphate precipitates, effectively removing phosphate from water. mdpi.com Similarly, lanthanum forms stable complexes with fluoride ions, making it an effective agent for defluoridation. nih.govdaneshyari.com The performance of these adsorbents is often evaluated based on their maximum adsorption capacity, which can be influenced by factors such as the initial pollutant concentration, temperature, and the presence of competing ions. nih.govnih.gov
Below is a table summarizing the performance of various lanthanum-based adsorbents for the removal of environmental pollutants.
| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Lanthanum-loaded magnetic cationic hydrogel (MCH-La) | Fluoride | 136.78 | 2.8–4.0 | daneshyari.com |
| Lanthanum-Impregnated Bauxite (LIB) | Fluoride | 18.18 | Natural pH | nih.gov |
| La(OH)₃/CK-DETA | Phosphate | 173.3 | 4 | nih.gov |
| Lanthanum alginate bead | Fluoride | 197.2 | Not Specified | researchgate.net |
| MS-CMC@La | Phosphorus | 15.28 | Not Specified | nih.gov |
Ion-Imprinted Polymers for Selective Lanthanum(III) Recovery
Ion-imprinted polymers (IIPs) are a class of materials designed with specific recognition sites for a target ion, offering high selectivity in separation processes. mdpi.combibliotekanauki.pl In the context of lanthanum, IIPs are developed to selectively recover La(III) ions from solutions, which is crucial for recycling and purification of this valuable rare earth element. medcraveonline.comresearchgate.net
The synthesis of La(III)-IIPs typically involves the polymerization of a functional monomer and a cross-linker in the presence of La(III) ions, which act as a template. mdpi.com After polymerization, the template ions are removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the La(III) ion. researchgate.net Acrylic acid and methacrylic acid are common functional monomers used in the synthesis of IIPs due to the ability of their carboxyl groups to coordinate with metal ions. researchgate.net
The selectivity of these polymers allows for the separation of La(III) from other ions that may be present in the same solution, a significant advantage in complex matrices. bibliotekanauki.pl The performance of La(III)-IIPs is evaluated by their adsorption capacity and selectivity coefficients against competing ions. Research has shown that these materials can be regenerated and reused multiple times without a significant loss in performance. medcraveonline.com
A study on a physically imprinted copolymer for sequestering cationic lanthanum from aqueous solutions demonstrated a lanthanum retention of approximately 760 mg/g. medcraveonline.com The copolymerization process involved an acrylic derivative of neocuproine (B1678164) and methyl methacrylate (B99206) (MMA), with the lanthanum complex facilitating physical crosslinking. medcraveonline.com Regeneration of this material was achieved using nitric acid. medcraveonline.com
Catalytic Applications
Lanthanum and its compounds, including those with acrylate functionalities, exhibit interesting catalytic properties in various non-biological chemical transformations.
Heterogeneous and Homogeneous Catalysis for Organic Synthesis (excluding medical/biological processes)
Lanthanum(III) compounds are recognized for their catalytic activity in a range of organic reactions. alfachemic.comtaylorfrancis.com Lanthanum-based catalysts can act as Lewis acids, facilitating reactions such as transesterification, condensation, and polymerization. rsc.orgrsc.org The catalytic utility of lanthanum extends to both homogeneous and heterogeneous systems. mdpi.com
In the context of acrylic acid production, lanthanum phosphate catalysts have been efficiently used for the dehydration of lactic acid. rsc.orgresearchgate.net This process highlights the role of Lewis acid sites on the catalyst in selectively converting lactic acid to acrylic acid. rsc.orgresearchgate.net The catalytic performance, in this case, is influenced by the concentration of these Lewis acid sites. rsc.org
Lanthanum catalysts are also employed in polymerization reactions and other organic transformations. alfachemic.com For instance, LaCl₃·7H₂O has been used as a catalyst for the Biginelli reaction to synthesize 3,4-dihydropyrimidin-2-one derivatives in high yields. alfachemic.com Furthermore, a lanthanum-1,2,3-triazole-based 2D coordination polymer has been shown to be an efficient catalyst for the oxidation of various olefins to aldehydes. uj.ac.za This catalyst demonstrated good reusability, maintaining its activity for up to five cycles. uj.ac.za
The following table provides examples of organic reactions catalyzed by lanthanum-based catalysts.
| Catalyst | Reaction | Substrate | Product | Key Findings | Reference |
| Lanthanum Phosphate (LaP) | Dehydration | Lactic Acid | Acrylic Acid | Optimized catalyst showed complete conversion and ~74% selectivity to acrylic acid. researchgate.net | researchgate.net |
| LaCl₃·7H₂O | Biginelli Reaction | Ethyl acetoacetate, aromatic aldehyde, urea | 3,4-dihydropyrimidin-2-one derivatives | High yields of the desired products were achieved. alfachemic.com | alfachemic.com |
| Lanthanum-1,2,3-triazole-based 2D coordination polymer | Oxidation | Olefins (styrene) | Aldehydes (benzaldehyde) | Good catalytic activity and reusability for five cycles. uj.ac.za | uj.ac.za |
| Lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol | Transesterification | Methyl carboxylates, ethyl acetate | Corresponding esters | Highly active dinuclear La(III) catalyst. rsc.org | rsc.org |
Photocatalysis for Environmental Remediation
Lanthanum-containing materials are increasingly being investigated for their potential in photocatalysis, a process that utilizes light to drive chemical reactions for environmental remediation. beilstein-journals.orgmdpi.com The incorporation of lanthanum into semiconductor photocatalysts, such as titanium dioxide (TiO₂) and bismuth tungstate (B81510) (Bi₂WO₆), can enhance their photocatalytic activity. researchgate.netrsc.org
The role of lanthanum in these composite materials is often to improve the separation of photogenerated electron-hole pairs, which in turn increases the efficiency of the photocatalytic process. taylorfrancis.com This enhancement leads to a more effective degradation of organic pollutants, such as dyes, in wastewater. researchgate.netmdpi.comsciopen.com
For example, lanthanum-doped Bi₂WO₆ composites have been shown to have higher specific surface areas and enhanced photocatalytic activity for the degradation of reactive brilliant red X-3B and rhodamine B under simulated solar irradiation. rsc.org Similarly, La₂O₃-TiO₂ nanocomposites have demonstrated high degradation efficiency for acid blue and brilliant yellow dyes under visible light. researchgate.net The mechanism of degradation often involves the generation of reactive oxygen species, such as superoxide (B77818) radicals and hydroxyl radicals, which attack and break down the pollutant molecules. researchgate.net
The table below summarizes the photocatalytic performance of some lanthanum-based materials.
| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency | Reference |
| La/Bi₂WO₆ | Reactive Brilliant Red X-3B, Rhodamine B | Simulated Solar | Enhanced compared to pure Bi₂WO₆ | rsc.org |
| La₂O₃-TiO₂ | Acid Blue Dye | Visible Light | 99% | researchgate.net |
| La₂O₃-TiO₂ | Brilliant Yellow Dye | Visible Light | 96% | researchgate.net |
| LaFeO₃ | Methylene Blue, Ortho-toluidine Blue | Visible Light | High photocatalytic activity | mdpi.com |
Optoelectronic and Photonic Materials
The unique electronic and optical properties of lanthanide ions make them valuable components in the development of optoelectronic and photonic materials. When incorporated into a polyacrylate matrix, lanthanum can influence the optical properties of the resulting composite material.
Research on lanthanoid-poly(sodium acrylate) composites has shown that the interaction between lanthanide ions, such as europium(III) and terbium(III), and the polyacrylate matrix can significantly enhance their luminescent properties. nih.gov These composites exhibit highly intense red and green emissions, respectively. nih.gov While this study focused on other lanthanides, it provides a strong indication that lanthanum(3+) acrylate could also possess interesting optical properties, potentially for applications in sensors or light-emitting devices.
A study on composites of a copolymer of acrylonitrile (B1666552) and styrene (B11656) incorporating lanthanum(III) chloride demonstrated that the addition of lanthanum altered the optical properties of the material. ias.ac.in Specifically, an increase in the lanthanum content led to a decrease in the forbidden energy gap, which in turn increased the conductivity level of the material. ias.ac.in This suggests that this compound-based materials could be tailored for specific electronic and optical applications by controlling the lanthanum concentration. The transmittance of the polymer thin films was also affected, decreasing with an increase in the lanthanum ratio. ias.ac.in
The following table highlights the changes in optical properties of a poly(AN-co-ST) copolymer with the addition of Lanthanum(III) chloride.
| Material | Forbidden Energy Gap (eV) | Average Transmittance (%) | Reference |
| poly(AN-co-ST) | 4.07 | ~80 | ias.ac.in |
| poly(AN-co-ST)–6% LaCl₃ | 4.04 | ~60 | ias.ac.in |
| poly(AN-co-ST)–9% LaCl₃ | 3.92 | Not specified | ias.ac.in |
Role in Enhancing Luminescent Properties in Composites
This compound plays a significant role within polymer composites by influencing their luminescent properties. While lanthanum(III) itself is not luminescent, it is a crucial component in host materials for other luminescent lanthanide ions, such as europium(III) and terbium(III). The polyacrylate matrix, formed with lanthanum and other lanthanides, serves as an "antenna." This "antenna effect" facilitates the transfer of energy to the emissive lanthanide ions, significantly enhancing their characteristic light emission. researchgate.net
Research on lanthanoid-poly(sodium acrylate) composites demonstrates that the interaction between the polymer and the lanthanide ions leads to enhanced luminescence. nih.govuc.pt For instance, composites incorporating europium(III) exhibit a highly intense red emission, while those with terbium(III) show a strong green emission. researchgate.netnih.govmdpi.com The coordination environment provided by the polyacrylate ligand is crucial; when Eu³⁺ ions occupy sites without inversion symmetry, the electric dipole transition (⁵D₀ → ⁷F₂) becomes dominant, resulting in intense red light emission. nih.gov
The luminescence intensity of these composites can be significantly higher than that of the free lanthanide ions in solution. nih.gov This enhancement is attributed to the polymer matrix acting as a co-sensitizer for the lanthanide centers. researchgate.net The specific emission peaks are characteristic of the particular lanthanide ion integrated into the lanthanum acrylate-based composite.
Table 1: Characteristic Emission Peaks of Lanthanide Ions in Polyacrylate Composites
| Lanthanide Ion | Transition | Emission Peak (nm) | Observed Color |
|---|---|---|---|
| Europium(III) (Eu³⁺) | ⁵D₀ → ⁷F₀ | 580 | Orange-Red |
| Europium(III) (Eu³⁺) | ⁵D₀ → ⁷F₁ | 593 | Orange-Red |
| Europium(III) (Eu³⁺) | ⁵D₀ → ⁷F₂ | 616 | Red |
| Europium(III) (Eu³⁺) | ⁵D₀ → ⁷F₃ | 652 | Red |
| Europium(III) (Eu³⁺) | ⁵D₀ → ⁷F₄ | 694 | Deep Red |
Data sourced from references nih.gov.
Furthermore, the presence of other metal ions can impact the luminescent output. Cations can quench the emission intensity of the composite, with the degree of quenching dependent on the specific ion; copper(II) has been identified as a particularly efficient quencher. nih.govuc.ptmdpi.com
Integration into Photosensitive Devices and Light-Emitting Materials
The unique optical properties of lanthanide compounds, facilitated by host materials like lanthanum acrylate, are leveraged in the development of photosensitive devices and light-emitting materials. Lanthanides are widely used in optoelectronics as dopants to improve the physical and optical characteristics of semiconducting devices. nih.govacs.org
In the realm of photosensitive devices, lanthanum-based nanocomposites have been shown to enhance photoresponse. For example, a heterojunction fabricated by depositing lanthanum(III)hydroxide nanoparticle-doped composites onto n-type silicon demonstrated clear photosensitivity. nih.gov The device's sensitivity to light increased with greater illumination intensity, showcasing the potential of lanthanum compounds to improve the performance of photodetectors. nih.gov
For light-emitting applications, lanthanide complexes are promising materials for organic light-emitting devices (OLEDs). researchgate.netrsc.org Copolymers containing europium-acrylate complexes can be synthesized to create luminophores that exhibit intense red light at 615 nm under UV excitation. acs.org These materials capitalize on the sharp, characteristic 4f–4f transitions of the lanthanide ions. rsc.org The development of near-infrared (NIR) emitting materials for OLEDs has also utilized various lanthanide complexes, which could be integrated into a lanthanum acrylate framework. rsc.org
Polymer Composites and Nanomaterials
Fabrication of Nanocomposites with Tunable Morphologies
The interaction between lanthanum(3+) ions and acrylate polymers allows for the fabrication of nanocomposites with controllable and varied morphologies. The formation of these structures is governed by interactions such as coordination bonds, hydrogen bonding, and van der Waals forces, leading to self-assembled supramolecular structures. nih.gov
By carefully selecting the molar ratio of the metal ion to the polyelectrolyte (polyacrylate), a range of different phases can be achieved, from liquid states to weak gels, known as metal-organic gels (MOGs). nih.govuc.pt This tunability allows for the creation of materials with specific physical properties tailored for different applications. These composites can be characterized using techniques like high-resolution scanning electron microscopy and X-ray diffraction to analyze their morphology and structure. nih.govmdpi.com
The versatility extends to the use of other polymers in conjunction with lanthanum. For instance, new hydrogels based on gellan gum and chitosan (B1678972) have been synthesized for the sorption of lanthanum(III). mdpi.com This demonstrates that lanthanum ions can be integrated into various biopolymer networks to form functional nanocomposite materials with distinct structural forms.
Development of Functional Polymeric Coatings and Films
This compound is a component in the development of advanced functional polymeric coatings and thin films. Copolymers incorporating lanthanide-acrylate complexes can be cast into transparent and uniform thin films that possess good mechanical flexibility and thermal stability. acs.org This makes them suitable for applications requiring durable, optically active coatings.
The utility of lanthanum-based compounds in functional films is also highlighted by the use of lanthanum fluoride (LaF₃) as an antireflective coating material. mdpi.com While not an acrylate, this application underscores the desirable optical properties that lanthanum compounds bring to thin films. Such films can be deposited on various substrates to modify their surface properties. mdpi.com
The fabrication of these functional coatings can be achieved through various methods, including chemical vapor deposition (CVD), which allows for precise control over the film's chemistry, independent of the bulk substrate material. kit.edu By incorporating lanthanum acrylate into polymer formulations, it is possible to create coatings with specific functionalities, such as enhanced luminescence or tailored refractive indices, for use in optical and electronic devices. acs.orgmdpi.com
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of advanced materials is intrinsically linked to the innovation of synthetic methodologies. For Lanthanum(3+) acrylate (B77674), future research will likely focus on novel synthetic routes that offer greater control over the material's structure and properties, while also emphasizing sustainability.
Novel Synthetic Routes:
Sonochemical and Solvothermal Methods: Techniques like sonochemical synthesis and solvothermal methods are being explored for producing nano-sized lanthanum compounds. semanticscholar.orgekb.eg These methods can lead to the formation of well-crystallized nanoparticles with uniform morphology. nanoient.org For instance, a one-step solvothermal method has been successfully used to develop lanthanide-based scintillating metal-organic coordination polymers. rsc.org
High-Pressure/High-Temperature (HPHT) Synthesis: HPHT synthesis presents a viable alternative to traditional methods, which can sometimes fail to produce pure crystalline phases of lanthanum compounds. frontiersin.orgnih.gov This technique can yield novel structures by operating under extreme conditions. frontiersin.orgnih.gov
In-situ Polymerization: Creating polymer networks in-situ, for example within nanoreactors like anodic aluminum oxide, allows for the generation of well-defined nanostructures. nih.gov This approach offers precise control over the final material's architecture.
Sustainable Methodologies: There is a growing demand for greener and more sustainable chemical processes. researchgate.net Research is shifting towards the use of bio-based or renewable resources for producing acrylate monomers. rsc.org
Bio-based Acrylates: Acrylic acid, a key precursor, can be produced from renewable sources like the fermentation of corn glucose. researchgate.net
Greener Reagents: Efforts are underway to replace hazardous and expensive reagents with cheaper, more innocuous, and sustainable alternatives in the synthesis of acrylate monomers. worktribe.com This aligns with the principles of green chemistry and contributes to more responsible production cycles. worktribe.com
A comparative look at conventional versus emerging sustainable synthetic approaches is presented below.
| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |
| Precursors | Fossil-fuel based | Bio-based (e.g., from fermented glucose) researchgate.net |
| Reagents | Often hazardous and/or expensive | Cheaper, innocuous, and renewable worktribe.com |
| Process | Standard heating/mixing | Sonochemical, Solvothermal, HPHT semanticscholar.orgrsc.orgfrontiersin.org |
| Control | Macro-level control | Nano-level structural control nih.gov |
| Waste | Higher potential for hazardous waste | Reduced waste and environmental impact |
Advanced Characterization Techniques for In-Situ Studies
To fully understand and optimize the properties of Lanthanum(3+) acrylate materials, it is crucial to study their formation and behavior in real-time. Advanced in-situ characterization techniques are becoming indispensable tools for this purpose.
In-Situ X-ray Scattering: Techniques like in-situ small-angle X-ray scattering (SAXS) are powerful for monitoring the evolution of nanoparticle formation during polymerization-induced self-assembly. rsc.org This allows researchers to track key parameters such as particle diameter and aggregation number as the reaction progresses. rsc.org
Calorimetry and Spectroscopy: Differential Scanning Calorimetry (DSC) provides a direct analysis of the exothermic polymerization process, offering insights into reaction kinetics. nih.gov When combined with spectroscopic methods like proton Nuclear Magnetic Resonance (1H-NMR), a comprehensive understanding of the polymerization kinetics and the chemical structure of the resulting polymer can be achieved in-situ. nih.gov
Operando Characterization: The development of operando and in-situ characterization techniques is a key focus, particularly for materials used in energy applications. acs.org These methods provide critical insights into a material's behavior under actual operating conditions.
These advanced techniques provide a dynamic window into the material's formation, moving beyond the static picture offered by traditional post-synthesis characterization.
Rational Design of this compound Based Functional Materials
The future of materials science lies in the ability to design materials with specific, predetermined properties. Rational design, often guided by computational modeling, is a key strategy for developing novel this compound-based functional materials.
The core principle involves a systematic approach where the chemical composition and structure are deliberately chosen to achieve a desired function. nih.gov This contrasts with traditional trial-and-error methods.
Tuning Polymer Architecture: The properties of acrylate-based polymers can be precisely tuned by adjusting factors like the polymer backbone chemistry or the number of acrylate groups per polymer. nih.gov For example, increasing the acrylate content can lead to reduced swelling and increased Young's modulus. nih.gov
Coordination Polymers and MOFs: Lanthanum's coordination chemistry allows for the design of complex structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netrsc.org By carefully selecting organic ligands, researchers can create materials with specific functionalities, such as scintillating CPs for X-ray imaging or MOFs with high selectivity for CO2 capture. rsc.orgrsc.org
Design of Experiments (DoE): This systematic statistical approach can be used to investigate the influence of compositional changes on the properties of lanthanum-based materials, providing a predictive tool for designing new compounds with optimized characteristics. researchgate.net
Deeper Understanding of Structure-Property Relationships through Computational Approaches
Computational chemistry and materials modeling are powerful tools for elucidating the complex relationship between the atomic-level structure of a material and its macroscopic properties. nih.govnih.gov
Predictive Modeling: Computational modeling can predict key material properties, such as the glass transition temperature (Tg), based on the monomer's structure. researchgate.net This predictive capability accelerates the design process by identifying promising candidates before synthesis.
Molecular Dynamics and DFT: The combination of classical molecular dynamics (CMD) simulations and density functional theory (DFT) is particularly useful for studying amorphous materials. diva-portal.org CMD can model thermal and vibrational properties, while DFT provides insights into electronic and optical characteristics. diva-portal.org
Machine Learning: With the growth of materials informatics, data-driven approaches using machine learning (ML) offer an efficient way to build structure-property relationships for complex systems like copolymers. nih.gov ML models can process large datasets to identify patterns and correlations that are not immediately obvious.
The table below summarizes key computational techniques and their applications in understanding this compound systems.
| Computational Technique | Application Area | Predicted Properties |
| Quantum Mechanics (QM) | Reactivity modeling, linker/metal exchange in MOFs rsc.orgnih.gov | Reaction pathways, electronic structure, CO2/N2 separation performance rsc.org |
| Classical Molecular Dynamics (CMD) | Simulation of amorphous polymer structures diva-portal.org | Thermal conductivity, vibrational properties diva-portal.org |
| Density Functional Theory (DFT) | Investigation of amorphous solids diva-portal.org | Electronic, magnetic, and optical properties diva-portal.org |
| Machine Learning (ML) / QSPR | Analysis of diverse polymer datasets nih.govresearchgate.net | Glass transition temperature, signal intensity for MRI agents nih.govresearchgate.net |
Expansion into Other Non-Biological Application Domains (e.g., energy storage, smart materials)
While this compound and related polymers have found uses in various fields, significant potential exists for their expansion into high-performance, non-biological applications.
Energy Storage: Lanthanum-based materials are showing considerable promise for energy storage. Composites of lanthanum oxide with materials like nickel hydroxide (B78521) have been designed as high-performance electrodes for supercapacitors, exhibiting high energy density and excellent stability. researchgate.netfrontiersin.org Lanthanum-doped ceramic thin films are also being investigated for high-power energy storage capacitors due to their high dielectric breakdown strength and stable performance at elevated temperatures. nih.govspast.org
Smart Materials: The integration of lanthanum into polymer networks can lead to "smart" materials that respond to external stimuli. Research into lanthanide luminescent hydrogels demonstrates the potential for creating thermal-responsive actuators. researchgate.net The broader field of stimuli-responsive polymers, which can react to changes in temperature or light, opens up possibilities for creating dynamic materials based on lanthanum acrylates. rsc.org
Scintillating Materials: Lanthanide coordination polymers are being rationally designed as scintillators for applications like X-ray imaging. rsc.orgresearchgate.net The high-Z lanthanum atoms can efficiently convert high-energy X-rays into visible light, making them promising alternatives to traditional inorganic scintillators. rsc.org
The unique electronic and coordination properties of lanthanum make it a versatile component for creating the next generation of advanced functional materials.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing lanthanum(3+) acrylate?
- Answer : Synthesis typically involves a precipitation reaction between lanthanum salts (e.g., lanthanum nitrate hexahydrate ) and acrylic acid under controlled pH and temperature. Characterization requires:
- X-ray Diffraction (XRD) : To confirm crystallinity and phase purity.
- FTIR Spectroscopy : To identify acrylate ligand coordination (C=O and C-O stretching modes at ~1,650 cm⁻¹ and ~1,400 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways (e.g., water loss at 100–200°C, ligand decomposition above 300°C) .
- Experimental Design : Use high-purity lanthanum precursors (≥99.9%) and degassed solvents to minimize impurities. Document synthesis parameters (e.g., pH, stirring rate) rigorously for reproducibility .
Q. How does this compound influence polymerization kinetics in hybrid materials?
- Answer : The trivalent lanthanum ion acts as a cross-linking agent due to its high charge density, altering polymerization rates.
- Methodology : Monitor reaction kinetics via real-time FTIR or Raman spectroscopy to track acrylate C=C bond consumption. Compare with control experiments lacking lanthanum ions .
- Data Interpretation : Higher lanthanum concentrations may reduce gelation time but increase brittleness due to excessive cross-linking. Balance stoichiometry to optimize mechanical properties .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for this compound in aqueous and organic solvents?
- Answer : Discrepancies often arise from variations in ionic strength, pH, or trace impurities.
- Systematic Approach :
Solubility Screening : Use standardized buffers (e.g., acetate buffer at pH 4–6) and ultra-pure water (resistivity >18 MΩ·cm) .
Ionic Strength Adjustment : Add NaCl or KCl to mimic physiological conditions and assess solubility limits .
Error Analysis : Quantify uncertainties using triplicate measurements and report confidence intervals (e.g., ±5% for gravimetric methods) .
- Advanced Techniques : Pair solubility data with molecular dynamics simulations to model ion-ligand interactions .
Q. How does this compound’s stability under UV irradiation impact its application in photodegradation studies?
- Answer : Lanthanum’s 4f electronic structure may enhance or quench photochemical activity depending on ligand coordination.
- Experimental Design :
Accelerated Aging Tests : Expose samples to UV light (λ = 254–365 nm) and monitor structural changes via XRD and UV-Vis spectroscopy .
Radical Scavenger Studies : Add tert-butanol or EDTA to identify reactive oxygen species (ROS) involved in degradation .
- Data Contradictions : Conflicting reports on photostability may stem from differences in crystallinity or defect density. Use high-resolution TEM to correlate stability with microstructure .
Q. What advanced spectroscopic methods validate the coordination geometry of this compound in solution versus solid state?
- Answer :
- Solid-State : Extended X-ray Absorption Fine Structure (EXAFS) to determine La–O bond distances and coordination number (typically 8–9 for lanthanum complexes) .
- Solution-State : NMR relaxation studies (e.g., NMR) to probe dynamic ligand exchange rates .
- Contrast Analysis : Note deviations between solution and solid-state geometries, which may explain reactivity differences in catalytic applications .
Q. How can computational modeling bridge gaps in understanding this compound’s role in catalytic CO₂ reduction?
- Answer : Density Functional Theory (DFT) simulations can predict active sites and reaction pathways.
- Workflow :
Optimize geometry of lanthanum-acrylate clusters.
Calculate adsorption energies for CO₂ on La³⁺ centers.
Simulate charge transfer mechanisms during reduction to CO or formate .
- Validation : Compare computational results with in-situ FTIR or electrochemical mass spectrometry data .
Methodological Notes
- Safety Protocols : Handle lanthanum salts in fume hoods due to potential respiratory irritancy; avoid contact with oxidizing agents .
- Data Reproducibility : Adhere to IUPAC guidelines for reporting experimental conditions (e.g., purity, error margins) .
- Ethical Reporting : Disclose conflicts in data interpretation and cite contradictory findings transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
